Methyl 7H-Purine-8-carboxylate Methyl 7H-Purine-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18314668
InChI: InChI=1S/C7H6N4O2/c1-13-7(12)6-10-4-2-8-3-9-5(4)11-6/h2-3H,1H3,(H,8,9,10,11)
SMILES:
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

Methyl 7H-Purine-8-carboxylate

CAS No.:

Cat. No.: VC18314668

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7H-Purine-8-carboxylate -

Specification

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name methyl 7H-purine-8-carboxylate
Standard InChI InChI=1S/C7H6N4O2/c1-13-7(12)6-10-4-2-8-3-9-5(4)11-6/h2-3H,1H3,(H,8,9,10,11)
Standard InChI Key BPNQBSQQUAONSU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC2=NC=NC=C2N1

Introduction

Molecular Structure and Physicochemical Properties

Methyl 2-chloro-7H-purine-8-carboxylate belongs to the purine family, a class of heterocyclic aromatic organic compounds characterized by a fused pyrimidine-imidazole ring system. The molecular formula of this compound is C₇H₅ClN₄O₂, with a molar mass of 212.59 g/mol . The IUPAC name, methyl 2-chloro-7H-purine-8-carboxylate, reflects the chlorine atom at the C2 position and the methyl ester group at the C8 carboxylate (Figure 1).

Structural Features and Tautomerism

The purine core exhibits tautomerism, with the 7H designation indicating the preferred tautomeric form where the hydrogen atom resides at the N7 position of the imidazole ring. The chlorine substituent at C2 introduces electronegativity, influencing the compound’s reactivity in nucleophilic substitution reactions. The methyl ester group at C8 enhances solubility in organic solvents, facilitating its use in synthetic workflows.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₅ClN₄O₂
Molecular Weight212.59 g/mol
IUPAC NameMethyl 2-chloro-7H-purine-8-carboxylate
SMILESCOC(=O)C1=NC2=NC(=NC=C2N1)Cl
InChI KeyVYNIQSARFDPFOJ-UHFFFAOYSA-N

Spectroscopic Characterization

Advanced spectroscopic techniques validate the compound’s structure. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl ester group (δ ~3.9 ppm for CH₃) and aromatic protons in the purine ring (δ ~8.5–9.0 ppm). Infrared (IR) spectroscopy confirms the presence of ester carbonyl (C=O) stretching vibrations at ~1700 cm⁻¹ and C-Cl bonds at ~550 cm⁻¹. Mass spectrometry (MS) typically shows a molecular ion peak at m/z 212.59, consistent with the molecular weight.

Synthetic Methodologies

The synthesis of methyl 2-chloro-7H-purine-8-carboxylate involves strategic functionalization of the purine core. Two primary approaches dominate the literature: chlorination-esterification cascades and catalytic alkylation.

Chlorination-Esterification Cascade

This method begins with a purine precursor, such as 8-carboxypurine, which undergoes chlorination at C2 using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Subsequent esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields the methyl ester. The reaction sequence is typically performed under anhydrous conditions to prevent hydrolysis of the ester group.

Catalytic Alkylation of 8-H Purines

Applications in Pharmaceutical Research

Methyl 2-chloro-7H-purine-8-carboxylate’s structural versatility underpins its role as a keystone intermediate in drug discovery.

Antitumor Agent Development

The purine scaffold is a pharmacophore in kinase inhibitors and antimetabolites. For instance, derivatives of this compound have been evaluated for adenosine receptor modulation, a target in oncology and immunology. Chlorine at C2 enhances binding affinity to hydrophobic pockets in enzyme active sites, while the ester group allows prodrug strategies for improved bioavailability.

Antimicrobial and Anti-inflammatory Derivatives

Functionalization at C8 with amino acids or heterocycles generates analogs with broad-spectrum bioactivity. In one approach, the methyl ester is hydrolyzed to a carboxylic acid, which is then coupled with amines to form amide derivatives. Such compounds exhibit inhibitory effects against bacterial DNA gyrase and cyclooxygenase-2 (COX-2), relevant to infectious and inflammatory diseases.

Future Directions and Challenges

While methyl 2-chloro-7H-purine-8-carboxylate is well-established in medicinal chemistry, opportunities remain for optimizing its synthetic accessibility and biological efficacy. Microwave-assisted synthesis, as demonstrated in related purine systems , could reduce reaction times and improve yields. Computational modeling may further elucidate structure-activity relationships, guiding the design of derivatives with enhanced target selectivity.

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